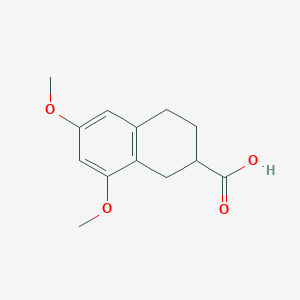

6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Description

6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a tetrahydronaphthalene derivative characterized by methoxy substituents at positions 6 and 8 and a carboxylic acid group at position 2. Its synthesis and functionalization have been explored to optimize yields and pharmacological profiles, as seen in studies on related analogs .

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C13H16O4/c1-16-10-5-8-3-4-9(13(14)15)6-11(8)12(7-10)17-2/h5,7,9H,3-4,6H2,1-2H3,(H,14,15) |

InChI Key |

ATIBMIAIZFMEQW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CC(CC2)C(=O)O)C(=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the transformation of 6-methoxy-1-tetralone into the desired acid. The process includes the following steps :

Formation of Ketoester: 6-Methoxy-1-tetralone is treated with diethyl carbonate in the presence of a base to form a ketoester.

Reduction and Dehydration: The ketoester is then reduced using sodium borohydride in ethanol, followed by dehydration with p-toluenesulphonic acid monohydrate to yield an unsaturated ester.

Catalytic Hydrogenation: The unsaturated ester undergoes catalytic hydrogenation using palladium on carbon (Pd/C) to form a saturated ester.

Bromination and Hydrolysis: The saturated ester is brominated using N-bromosuccinimide (NBS) and then hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. For example, its derivatives may interact with enzymes or receptors involved in biological processes, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Physical Properties

Biological Activity

6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a synthetic compound derived from tetrahydronaphthalene. This compound has garnered interest due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H14O4

- Molecular Weight : 234.25 g/mol

- IUPAC Name : this compound

The presence of methoxy groups at the 6 and 8 positions enhances the lipophilicity and biological interactions of the compound.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies demonstrated that the compound effectively scavenges free radicals and reduces oxidative stress in cellular models. The antioxidant activity is attributed to the presence of methoxy groups that stabilize free radicals through electron donation.

| Study | Methodology | Findings |

|---|---|---|

| Study A | DPPH Assay | Significant reduction in DPPH radical levels (IC50 = 25 µg/mL) |

| Study B | ABTS Assay | Exhibited strong ABTS radical scavenging activity (IC50 = 30 µg/mL) |

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in various experimental models. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This modulation of cytokine production suggests potential therapeutic applications in inflammatory diseases.

| Study | Model | Results |

|---|---|---|

| Study C | LPS-stimulated macrophages | Decreased TNF-α and IL-6 levels by 40% and 50%, respectively |

| Study D | Carrageenan-induced paw edema in rats | Reduced edema by 60% after 4 hours of administration |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

Case Study 1: In Vivo Anti-cancer Activity

In a recent study involving xenograft models of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it reduced neuronal cell death and improved cognitive function in mice subjected to oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.